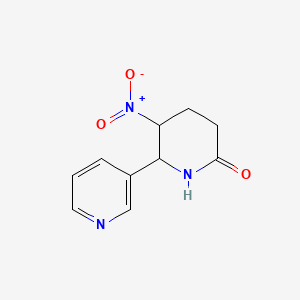

5-Nitro-6-(pyridin-3-yl)piperidin-2-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-nitro-6-pyridin-3-ylpiperidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O3/c14-9-4-3-8(13(15)16)10(12-9)7-2-1-5-11-6-7/h1-2,5-6,8,10H,3-4H2,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNZRVHZBHABAOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(C1[N+](=O)[O-])C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Characterization and Conformational Analysis in Research Context

Spectroscopic Techniques for Comprehensive Structural Elucidation

A complete structural elucidation of 5-Nitro-6-(pyridin-3-yl)piperidin-2-one would necessitate a suite of spectroscopic techniques. However, specific experimental data for this compound is not available. The following sections outline the expected methodologies and the type of information they would yield.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Connectivity

¹H and ¹³C NMR spectroscopy would be fundamental in determining the connectivity of atoms within the molecule.

¹H NMR: Would reveal the number of unique proton environments, their multiplicity (splitting patterns), and their relative proximity through coupling constants. Key signals would include those for the protons on the piperidin-2-one ring and the pyridinyl group.

¹³C NMR: Would identify the number of distinct carbon environments, including the carbonyl carbon of the lactam, carbons of the piperidin-2-one ring, and the carbons of the pyridinyl substituent.

Hypothetical ¹H NMR Data Table

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available | N/A | N/A | Pyridinyl-H |

| Data not available | N/A | N/A | H6 (piperidinone) |

| Data not available | N/A | N/A | H5 (piperidinone) |

| Data not available | N/A | N/A | H3, H4 (piperidinone) |

| Data not available | N/A | N/A | NH (lactam) |

Hypothetical ¹³C NMR Data Table

| Chemical Shift (δ) ppm | Assignment |

| Data not available | C=O (lactam) |

| Data not available | Pyridinyl Carbons |

| Data not available | C6 (piperidinone) |

| Data not available | C5 (piperidinone, with NO₂) |

| Data not available | C3, C4 (piperidinone) |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy would be utilized to identify the characteristic functional groups present in the molecule. Key vibrational frequencies would be expected for the N-H bond of the lactam, the carbonyl (C=O) group, and the nitro (NO₂) group.

Hypothetical IR Data Table

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| Data not available | N/A | N-H stretch (lactam) |

| Data not available | N/A | C=O stretch (lactam) |

| Data not available | N/A | N-O stretch (nitro group) |

| Data not available | N/A | C-H stretch (aromatic/aliphatic) |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry would confirm the molecular weight of this compound and provide insights into its fragmentation pattern, which can help in confirming the structure. The expected molecular ion peak would correspond to the compound's molecular formula, C₁₀H₁₁N₃O₃.

X-ray Crystallography for Absolute Configuration and Solid-State Structure

To definitively determine the three-dimensional arrangement of atoms, the absolute configuration of stereocenters, and the solid-state conformation, single-crystal X-ray crystallography would be the gold standard. This technique would provide precise bond lengths, bond angles, and torsional angles.

Conformational Preferences and Ring Dynamics of the Piperidin-2-one Moiety

The piperidin-2-one ring is expected to adopt a non-planar conformation to minimize steric and torsional strain. Generally, substituted piperidine (B6355638) rings exist in chair or boat conformations, with the chair form being more stable in most cases. The presence of the sp²-hybridized carbonyl carbon and nitrogen atom in the lactam ring introduces some planarity, leading to distorted chair or boat (twist-boat) conformations. The conformational equilibrium would be influenced by the nature and position of the substituents.

Stereochemical Implications of Substituent Positions on the Piperidin-2-one Ring

The thermodynamic stability of these diastereomers would be dictated by the steric interactions between the substituents. Generally, conformations that place bulky substituents in pseudo-equatorial positions are favored to minimize 1,3-diaxial interactions. For some N-acyl piperidines, however, a pseudo-axial orientation of a C2 substituent can be favored due to allylic strain. nih.gov A comprehensive conformational analysis, likely supported by computational modeling, would be necessary to predict the most stable arrangement for each stereoisomer of this compound.

Structure Activity Relationship Sar Studies of 5 Nitro 6 Pyridin 3 Yl Piperidin 2 One and Analogous Derivatives

Elucidating the Influence of the Nitro Group on Biological Potency and Selectivity

The nitro group (NO₂) is a potent electron-withdrawing group that significantly influences a molecule's electronic properties, lipophilicity, and metabolic stability. Its presence can be crucial for biological activity, though its effects are highly dependent on its position within the molecular scaffold. nih.govmdpi.com

Studies on other classes of compounds, such as chalcones, have demonstrated that the position of the nitro group dramatically alters biological effects like anti-inflammatory activity. For instance, compounds with a nitro group at the ortho position of an aromatic ring showed the highest activity, suggesting that specific steric and electronic interactions mediated by the nitro group are essential for binding to a biological target. mdpi.com In the context of 5-Nitro-6-(pyridin-3-yl)piperidin-2-one, the nitro group at C-5 could serve as a key hydrogen bond acceptor or participate in dipole-dipole interactions within a receptor's active site. Modifying or replacing this group would be a critical step in any SAR exploration. For example, replacing it with other electron-withdrawing groups (e.g., cyano, trifluoromethyl) or electron-donating groups (e.g., amino, methoxy) would clarify whether electronic effects are the primary driver of potency.

Table 1: Influence of Nitro Group Position on Anti-inflammatory Activity in a Chalcone (B49325) Series

| Compound Analogue (Chalcone) | Nitro Group Position (on Ring A) | Nitro Group Position (on Ring B) | Inhibition (%) |

|---|---|---|---|

| Analogue 1 | ortho | - | 71.17 |

| Analogue 2 | meta | - | 18.32 |

| Analogue 3 | para | - | 58.25 |

| Analogue 4 | - | ortho | 80.77 |

| Analogue 5 | - | meta | 52.62 |

| Analogue 6 | - | para | 30.09 |

Data derived from studies on analogous chalcone structures to illustrate the positional importance of the nitro group. mdpi.com

Impact of the Pyridin-3-yl Moiety on Ligand-Target Interactions

The pyridine (B92270) ring is a "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs. rsc.org Its nitrogen atom acts as a hydrogen bond acceptor and introduces a dipole moment, influencing the molecule's solubility and binding characteristics. The pyridine ring is also capable of participating in π-π stacking and cation-π interactions with aromatic residues in protein targets. nih.govresearchgate.net

In this compound, the pyridin-3-yl (or meta-pyridyl) moiety's specific orientation is critical. The position of the nitrogen atom at the 3-position of the ring dictates the vector of its hydrogen bonding capability and dipole moment, distinguishing it from 2-pyridyl or 4-pyridyl analogues. SAR studies on other heterocyclic scaffolds have shown that this seemingly minor change can lead to significant differences in biological activity. For example, in antitubercular agents, replacing a pyridine ring with a less basic pyrazine (B50134) ring was found to be detrimental to activity, underscoring the importance of the pyridine nitrogen's basicity for target engagement. nih.gov

Systematic exploration of the pyridin-3-yl moiety would involve:

Isomeric Substitution: Synthesizing the corresponding pyridin-2-yl and pyridin-4-yl analogues to probe the optimal location of the nitrogen atom for target interaction.

Ring Substitution: Introducing small substituents (e.g., methyl, chloro, methoxy) at various positions on the pyridine ring to modulate its electronic properties and steric profile. For instance, a methoxy (B1213986) substituent, as seen in some PDE5 inhibitors, can enhance potency. researchgate.net

Role of the Piperidin-2-one Ring System in Molecular Recognition and Binding

The piperidin-2-one, or δ-valerolactam, ring is a six-membered cyclic amide that provides a rigid scaffold, holding the substituents at the C-5 and C-6 positions in a defined spatial orientation. nih.gov This structural rigidity is often advantageous for binding affinity, as it reduces the entropic penalty upon binding to a receptor.

The key features of the piperidin-2-one ring include:

Amide Moiety: The N-H group serves as a hydrogen bond donor, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. These are primary interaction points for molecular recognition.

Hydrophobic Backbone: The aliphatic carbon atoms (C-3, C-4) provide a hydrophobic surface that can engage with nonpolar pockets in a target protein.

Conformational Constraint: Compared to a more flexible open-chain molecule, the ring structure limits the number of accessible conformations, pre-organizing the pharmacophoric elements for binding.

The piperidine (B6355638) scaffold itself is a cornerstone of many biologically active compounds, exhibiting a vast range of activities from antimicrobial to CNS effects. biomedpharmajournal.orgnih.govresearchgate.net The inclusion of the 2-oxo group to form the lactam introduces planarity around the N1-C2-O bond and influences the conformational preferences of the substituents on the ring.

Conformational and Stereochemical Contributions to Activity Profiles

The conformational behavior of substituted piperidine rings is well-studied. For N-acylated piperidines, such as the lactam in the title compound, a phenomenon known as pseudoallylic strain (or A1,2 strain) often dictates that a substituent at the adjacent C-6 position will preferentially adopt an axial orientation. nih.gov This is due to the partial double-bond character of the N1-C2 amide bond, which increases planarity and leads to steric repulsion with an equatorial substituent at C-6. Therefore, it is highly probable that the pyridin-3-yl group at C-6 exists predominantly in the axial position.

The stereochemistry at C-5 would then determine whether the nitro group is cis or trans to the C-6 substituent. This relative positioning significantly impacts the molecule's dipole moment and surface topology, which are critical for selective recognition by a chiral biological target.

Table 2: General Conformational Preferences in N-Acyl Piperidine Systems

| Substituent Position | Preferred Orientation | Driving Force | Reference |

|---|---|---|---|

| C-2 or C-6 | Axial | Minimization of Pseudoallylic (A1,2) Strain | nih.gov |

| C-3 or C-5 | Equatorial | Minimization of 1,3-Diaxial Interactions | acs.org |

Systematic Substituent Effects on Biological Activity within Analogous Chemical Series

To build a hypothetical SAR for this compound, one can extrapolate from related series. A systematic approach would involve modifying each of the three core components.

Table 3: Hypothetical SAR Exploration for Analogues of this compound

| Modification Site | Substituent Change | Rationale / Predicted Impact |

|---|---|---|

| C-5 Position | NO₂ → CN, SO₂Me | Probe the need for a hydrogen bond acceptor vs. purely electron-withdrawing effects. |

| NO₂ → NH₂, OMe | Evaluate the effect of electron-donating groups; may reverse or abolish activity. | |

| NO₂ → H | Establish the baseline activity of the core scaffold without the C-5 substituent. | |

| C-6 Position | Pyridin-3-yl → Phenyl | Determine if the pyridine nitrogen is essential for activity. |

| Pyridin-3-yl → Pyridin-2-yl, Pyridin-4-yl | Optimize the position of the hydrogen bond acceptor in the aromatic ring. | |

| Pyridin-3-yl → Thienyl, Furanoyl | Explore bioisosteric replacements for the pyridine ring. | |

| Piperidin-2-one Ring | N-H → N-Me | Block the hydrogen bond donor capability; increases lipophilicity. |

For example, studies on piperidine derivatives have shown that increasing the basicity of substituents can enhance activity in some contexts, such as for antitubercular agents. nih.gov Conversely, in other cases, bulky substituents can introduce steric hindrance that reduces binding affinity. researchgate.net

Comparative SAR Analysis with Structurally Related Heterocycles

The biological profile of this compound is defined by the unique combination of its components. Comparing its core structure to other heterocycles helps to understand why this particular arrangement might be favorable.

Piperidin-2-one vs. Piperidine: The lactam is more rigid and contains an additional hydrogen bond acceptor (the carbonyl oxygen) but loses some of the basicity associated with the piperidine nitrogen. This can reduce off-target effects related to basicity and provide more specific interactions. nih.govnih.gov

Piperidin-2-one vs. Pyrrolidin-2-one (a 5-membered lactam): A six-membered ring has different bond angles and conformational flexibility (chair/boat conformations) compared to the five-membered pyrrolidinone ring (envelope/twist conformations). This difference in the scaffold's geometry alters the spatial projection of substituents, which can be critical for fitting into a binding pocket.

Piperidin-2-one vs. Morpholin-2-one: The introduction of an oxygen atom into the ring (as in a morpholinone) would increase polarity and aqueous solubility but would also alter the ring conformation and remove a hydrophobic region. In some series, morpholine (B109124) derivatives show lower potency compared to piperidine analogues. nih.gov

Pyridin-3-yl vs. Pyrazin-2-yl: As noted earlier, the pyrazine ring is less basic than pyridine. Studies have shown this change can be detrimental, indicating that the electronic properties and basicity of the pyridine nitrogen are often finely tuned for optimal biological activity. nih.gov

Ultimately, the specific combination of a rigid lactam scaffold, a potent electronic modifier (nitro group), and a key interaction moiety (pyridinyl group) suggests that this compound is likely designed for high-affinity, specific interactions with a biological target, with its stereochemistry playing a decisive role in its activity profile.

Preclinical Biological Evaluation and Mechanistic Investigations of 5 Nitro 6 Pyridin 3 Yl Piperidin 2 One

In Vitro Assays for Target Identification and Functional Validation

There is no publicly available scientific literature detailing the evaluation of 5-Nitro-6-(pyridin-3-yl)piperidin-2-one as an inhibitor of urease, ATP synthase, or Rab Geranylgeranyl Transferase. While various heterocyclic compounds, including those with piperidine (B6355638) or nitroaromatic moieties, have been investigated as potential enzyme inhibitors, no specific data exists for this particular compound. nih.govnih.gov

No studies have been published that assess the binding affinity or modulatory effects of this compound on serotonin (B10506) receptors, the α7 nicotinic acetylcholine (B1216132) receptor, TRPC6, RORγt, or the CFTR protein. Although piperidine-containing structures are known to interact with various receptors, including serotonin and nicotinic acetylcholine receptors, specific experimental data for this compound is not available. nih.govnih.govnih.govnih.govfrontiersin.orgmdpi.commdpi.comresearchgate.net Similarly, there is no information on its potential interaction with TRPC6, RORγt, or CFTR. nih.govnih.govnih.govuni-goettingen.de

A review of the available literature indicates no specific studies have been conducted to determine the antibacterial, antifungal, or antiviral properties of this compound. While other piperidine derivatives and nitro-containing compounds have been synthesized and tested for such activities, this specific molecule has not been evaluated. biomedpharmajournal.orgbiointerfaceresearch.comacademicjournals.orgderpharmachemica.commdpi.comresearchgate.net

There is no published research on the antiparasitic activity of this compound against Mycobacterium tuberculosis, Trypanosoma cruzi, or Leishmania species. Nitro-containing heterocyclic compounds are a known class of antiparasitic agents, but the efficacy of this particular compound remains unevaluated. nih.govnih.govmdpi.com

No studies have been published that investigate the potential anticancer activity of this compound in any cancer cell lines or cellular models. The piperidine scaffold is present in a number of compounds with demonstrated anticancer effects, but data for this specific derivative is absent from the scientific literature. nih.govnih.govfrontiersin.orgresearchgate.netresearchgate.net

There is no available data from cell-based assays to characterize the anti-inflammatory response of this compound. While some piperidine derivatives have been explored for their anti-inflammatory potential, this specific compound has not been the subject of such investigations. irjpms.comnih.govscielo.org.mxresearchgate.netnih.gov

Cellular and Subcellular Mechanism of Action Studies

The precise cellular and subcellular mechanisms of action for this compound have not been elucidated in published research. However, based on its structural motifs—a nitrolactam core and a pyridine (B92270) substituent—we can hypothesize potential biological activities by examining related chemical entities.

The molecular targets of this compound are currently unknown. Research on other nitro-containing compounds and lactams provides some insights into possible mechanisms. For instance, some N-thiolated β-lactams, which share the lactam ring structure, have been shown to act as prodrugs. nih.gov These compounds can react with intracellular thiols like coenzyme A, subsequently interfering with critical cellular processes such as fatty acid biosynthesis in bacteria. nih.gov

Furthermore, studies on nitro-fatty acids reveal that the nitro group can facilitate covalent adduction to proteins. nih.gov This modification can alter the function of target proteins. Chemoproteomic profiling of nitro-fatty acids has identified a wide range of cellular targets, including proteins involved in lipid metabolism and transport. nih.gov It is plausible that the nitro group in this compound could also enable it to interact with and modify specific cellular proteins, thereby modulating their downstream signaling pathways. However, without direct experimental evidence, the specific targets and pathways affected by this compound remain speculative.

Specific studies on the intracellular localization and cellular permeability of this compound are not available. The physicochemical properties of a compound, such as its lipophilicity and molecular weight, are key determinants of its ability to cross cell membranes. The presence of both a relatively polar pyridinyl group and a more lipophilic piperidinone core suggests that the compound may have balanced properties that allow for cellular uptake.

While there is no direct evidence for the effects of this compound on key cellular processes, research on related structures offers some potential areas of interest.

Biofilm Formation: Some heterocyclic compounds have been investigated for their ability to inhibit biofilm formation in bacteria. For example, certain halogenated furanones have been shown to decrease biofilm production in Pseudomonas aeruginosa. While structurally distinct, this highlights the potential for small molecules to interfere with this process.

Cell Proliferation and Apoptosis: The piperidine and pyridine moieties are present in numerous compounds with demonstrated antiproliferative and pro-apoptotic activities. nih.gov For instance, certain piperidinone derivatives have been shown to induce apoptosis in cancer cell lines. nih.gov Similarly, various pyridine derivatives have been reported to inhibit the growth of cancer cells by arresting the cell cycle and inducing apoptosis. nih.gov The cytotoxic potential of this compound against cancer cell lines would need to be evaluated to determine if it shares these properties.

Table 1: Potential Effects on Cellular Processes Based on Analogous Compounds

| Cellular Process | Potential Effect Based on Analogous Structures | Reference Compound Class |

|---|---|---|

| Biofilm Formation | Inhibition | Halogenated furanones |

| Cell Proliferation | Inhibition | Piperidinone and Pyridine derivatives |

| Apoptosis | Induction | Piperidinone and Pyridine derivatives |

In Vivo Preclinical Efficacy Studies in Animal Models

No in vivo preclinical efficacy studies for this compound have been reported in the scientific literature. The design of such studies would be contingent on the identification of a specific biological activity in vitro.

The pharmacological activity and in vivo efficacy of this compound are yet to be determined. Should in vitro studies reveal a particular activity, such as anticancer or antimicrobial effects, the compound could then be tested in relevant rodent disease models. walshmedicalmedia.com For example, if the compound shows potent cytotoxicity against specific cancer cell lines, its efficacy could be evaluated in mouse xenograft models. researchgate.net Similarly, if it demonstrates significant antimicrobial activity, it could be tested in rodent models of infection. nih.gov

The pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), of this compound has not been characterized. The pharmacokinetic properties of organic nitrates can be complex, often involving rapid metabolism. nih.govnih.gov For instance, nitroglycerin, a well-known organic nitrate, is rapidly absorbed but has a very short half-life due to extensive metabolism. unil.chfda.govdrugbank.com

The metabolic fate of this compound would likely involve enzymatic modification of the nitro group, as well as potential hydroxylation or other modifications of the piperidinone and pyridine rings. Preclinical pharmacokinetic studies in animal models such as rats or dogs would be necessary to determine key parameters like bioavailability, half-life, volume of distribution, and clearance. walshmedicalmedia.comresearchgate.net

Table 2: Key Pharmacokinetic Parameters to be Determined

| Pharmacokinetic Parameter | Description |

|---|---|

| Bioavailability (F%) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. |

| Half-life (t½) | The time required for the concentration of the drug in the body to be reduced by half. |

| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |

| Clearance (CL) | The rate at which a drug is removed from the body. |

Computational and Theoretical Chemistry Approaches in the Study of 5 Nitro 6 Pyridin 3 Yl Piperidin 2 One

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), would be a foundational method to investigate the electronic properties of 5-Nitro-6-(pyridin-3-yl)piperidin-2-one. These calculations could predict the molecule's three-dimensional geometry, the distribution of electron density, and the energies of its molecular orbitals (HOMO and LUMO). From these fundamental properties, researchers could derive reactivity descriptors such as electrostatic potential maps, which would indicate regions of the molecule susceptible to nucleophilic or electrophilic attack. Such studies on related nitro-substituted heterocyclic compounds have been used to understand their reaction mechanisms and stability. For instance, DFT has been employed to study the impact of nitro groups on the aromaticity and reactivity of pyridine (B92270) rings.

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interaction Profiling

To explore the potential biological activity of this compound, molecular docking and molecular dynamics (MD) simulations would be essential. Molecular docking could be used to predict the preferred binding orientation of the compound within the active site of a specific biological target, such as an enzyme or a receptor. This would provide insights into the potential mechanism of action and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) stabilizing the ligand-protein complex. Following docking, MD simulations could be performed to assess the stability of the predicted binding pose over time and to provide a more dynamic picture of the interaction. Studies on other piperidine (B6355638) derivatives have successfully used these techniques to identify potential drug candidates and to understand their binding mechanisms at a molecular level.

In Silico Screening and Virtual Library Design for the Discovery of Novel Analogues

Should this compound show promising activity, in silico screening and virtual library design would be the next logical steps in a drug discovery pipeline. Virtual screening would involve the computational testing of large libraries of compounds to identify molecules with similar or improved properties. Based on the structure of the initial compound, a virtual library of novel analogues could be designed by systematically modifying its chemical structure. These analogues would then be computationally evaluated for their predicted activity and properties, allowing for the prioritization of the most promising candidates for synthesis and experimental testing.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. If a set of analogues of this compound with experimentally determined activities were available, a QSAR model could be developed. This model could then be used to predict the activity of new, unsynthesized analogues and to guide the structural modifications needed to optimize the desired biological activity. QSAR studies have been widely applied to various classes of compounds, including piperidine derivatives, to accelerate the drug development process.

Prediction of Molecular Properties Relevant to Preclinical Research (e.g., Lipophilicity, Solvation)

In the early stages of preclinical research, the prediction of physicochemical properties is crucial for assessing the drug-likeness of a compound. Computational tools can be used to estimate properties such as lipophilicity (logP), aqueous solubility, and solvation energy for this compound. These in silico predictions of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties help in identifying potential liabilities of a drug candidate early in the discovery process, thereby reducing the likelihood of failure in later, more expensive stages of development. Similar in silico ADMET profiling has been conducted for a wide range of pyridine and piperidine-containing compounds.

Future Research Directions and Potential Applications in Preclinical Drug Discovery

Design and Synthesis of Advanced Analogues with Optimized Potency and Selectivity

The foundation of advancing 5-Nitro-6-(pyridin-3-yl)piperidin-2-one as a potential drug candidate lies in the strategic design and synthesis of analogues with enhanced potency and selectivity. The piperidine (B6355638) scaffold is a prevalent feature in many natural products and therapeutic agents, and its derivatives have shown a wide array of biological activities. researchgate.netnih.gov The process of lead optimization for a compound like this compound would involve systematic structural modifications to probe the structure-activity relationship (SAR). patsnap.com

Future synthetic efforts could focus on several key modifications:

Modification of the Pyridine (B92270) Ring: Altering the substitution pattern on the pyridine ring could significantly impact the molecule's interaction with biological targets. nih.govresearchgate.net Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) at different positions may enhance binding affinity and selectivity. nih.gov

Alteration of the Nitro Group Position: The position of the nitro group on the piperidin-2-one ring is a critical determinant of its electronic properties and potential biological activity. mdpi.com Synthesizing isomers with the nitro group at other positions could lead to the discovery of analogues with improved pharmacological profiles.

Stereoselective Synthesis: The chiral centers in this compound mean that its stereoisomers could exhibit different biological activities and metabolic stabilities. The development of stereoselective synthetic methods, such as the nitro-Mannich reaction, would be crucial to isolate and evaluate the individual enantiomers and diastereomers. researchgate.net

A systematic approach to generating a library of such analogues will be instrumental in identifying compounds with the most promising therapeutic potential.

Expansion of Therapeutic Areas Based on Deeper Mechanistic Understanding

A thorough understanding of the mechanism of action of this compound is paramount for identifying its potential therapeutic applications. The constituent functional groups of the molecule provide clues to its possible biological targets.

Antimicrobial and Antiparasitic Potential: Nitro-containing heterocyclic compounds have a well-established history as antimicrobial and antiparasitic agents. mdpi.com The nitro group can undergo bioreduction in anaerobic environments, characteristic of certain bacteria and protozoa, to form reactive cytotoxic species. nih.gov Future research should, therefore, include screening of this compound and its analogues against a panel of pathogenic bacteria, fungi, and parasites. mdpi.com

Anticancer Activity: The pyridine and pyridinone scaffolds are present in numerous anticancer agents. nih.govnih.gov These structures can interact with a variety of biological targets implicated in cancer, such as kinases and other enzymes. nih.govmdpi.com The cytotoxic potential of this compound derivatives against various cancer cell lines warrants investigation.

Neurological and Inflammatory Disorders: Piperidine derivatives are known to act on the central nervous system, with applications in treating neurological and psychiatric disorders. researchgate.net Furthermore, certain pyridinone-containing compounds have demonstrated anti-inflammatory properties. nih.gov Exploring the activity of this compound in models of neuroinflammation and other inflammatory conditions could reveal new therapeutic opportunities.

Elucidating the specific molecular targets and signaling pathways modulated by this compound will be a critical step in validating these potential therapeutic applications.

Integration of High-Throughput Screening and Advanced Synthetic Methodologies

To efficiently explore the therapeutic potential of this compound, the integration of high-throughput screening (HTS) with advanced synthetic methods is essential. HTS allows for the rapid evaluation of large libraries of compounds against specific biological targets or in phenotypic assays. nuvisan.comnih.gov

The development of a robust and miniaturized assay is the first step in an HTS campaign. dovepress.com This could be a biochemical assay targeting a specific enzyme or a cell-based assay measuring a particular cellular response. Once an assay is established, a library of this compound analogues can be screened to identify initial "hits." nuvisan.com

Advanced synthetic methodologies, such as parallel synthesis and automated synthesis, can be employed to rapidly generate the required chemical diversity for the screening library. nih.gov These techniques enable the efficient production of a large number of analogues with systematic variations in their structure. The data generated from HTS can then be used to refine the design of subsequent generations of compounds, creating an iterative cycle of design, synthesis, and testing that accelerates the discovery of potent and selective drug candidates. mdpi.com

Synergistic Application of Computational and Experimental Methodologies for Lead Optimization

The lead optimization phase of drug discovery can be significantly enhanced by the synergistic use of computational and experimental approaches. patsnap.comnumberanalytics.com For this compound, computational modeling can provide valuable insights into its interactions with potential biological targets and guide the design of more effective analogues. frontiersin.org

Molecular Docking and Virtual Screening: If a biological target for this compound is identified, molecular docking simulations can be used to predict its binding mode and affinity. frontiersin.org This information can then be used to design modifications that are likely to improve binding. Virtual screening of compound libraries can also be used to identify other potential inhibitors of the target.

Quantitative Structure-Activity Relationship (QSAR): As SAR data is generated for a series of analogues, QSAR models can be developed to correlate the chemical structures of the compounds with their biological activities. patsnap.com These models can then be used to predict the activity of newly designed compounds, helping to prioritize which analogues to synthesize and test. nih.gov

The integration of these computational methods with experimental validation through chemical synthesis and biological testing creates a powerful and efficient workflow for lead optimization. numberanalytics.comnih.gov This iterative process of computational prediction and experimental confirmation can significantly reduce the time and resources required to develop a promising drug candidate from an initial hit compound.

Q & A

Q. What are the recommended synthetic routes for 5-Nitro-6-(pyridin-3-yl)piperidin-2-one, and what factors influence yield optimization?

- Methodological Answer : The synthesis typically involves functionalizing the piperidin-2-one core with a pyridin-3-yl group followed by nitration at the 5-position. A stepwise approach may include:

Coupling Reactions : Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the pyridine moiety to the piperidinone scaffold .

Nitration : Controlled nitration using mixed acids (HNO₃/H₂SO₄) or acetyl nitrate to avoid over-nitration. Temperature (<5°C) and stoichiometry are critical for regioselectivity .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.

Yield Optimization : Monitor reaction progress via TLC/HPLC, adjust catalyst loading (0.5–2 mol%), and optimize solvent polarity (DMF for coupling, dichloromethane for nitration) .

Q. Which spectroscopic techniques are most effective for characterizing the nitro and pyridine moieties in this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Pyridine protons appear as deshielded signals (δ 7.5–9.0 ppm). Piperidinone protons show distinct splitting patterns (e.g., δ 3.5–4.5 ppm for CH₂ adjacent to the carbonyl) .

- ¹³C NMR : The nitro group induces downfield shifts (~150 ppm for C-NO₂), while the pyridine carbons resonate at 120–140 ppm .

- IR Spectroscopy : Strong NO₂ asymmetric stretching (~1520 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) confirm functional groups .

- Mass Spectrometry : High-resolution ESI-MS provides exact mass verification (e.g., [M+H]⁺ for molecular formula validation) .

Advanced Research Questions

Q. How can computational chemistry aid in predicting reaction pathways or intermediate stability during synthesis?

- Methodological Answer :

- Reaction Path Search : Use density functional theory (DFT) to model transition states and intermediates. For example, simulate nitration electrophilic attack on the piperidinone ring to predict regioselectivity .

- Thermodynamic Stability : Calculate Gibbs free energy (ΔG) of intermediates to identify kinetic vs. thermodynamic products. Software like Gaussian or ORCA is recommended .

- Solvent Effects : Conduct implicit solvent modeling (e.g., PCM) to assess polarity’s role in stabilizing charged intermediates .

Q. When encountering discrepancies in NMR or crystallographic data, what validation strategies should be employed?

- Methodological Answer :

- Multi-Technique Cross-Validation : Compare NMR data with X-ray crystallography (if crystals are obtainable). For example, resolve ambiguous NOE correlations via crystal structure analysis .

- Dynamic NMR : Perform variable-temperature NMR to detect conformational exchange broadening in piperidinone ring protons .

- DFT-NMR Predictions : Use computational tools (e.g., ACD/Labs or MestReNova) to simulate spectra and align with experimental data .

Q. What strategies are effective in modulating the electronic environment of the pyridine ring to study structure-activity relationships?

- Methodological Answer :

- Substituent Effects : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) at the pyridine’s 4-position to enhance nitro group reactivity. Monitor via Hammett plots .

- Coordination Studies : Use the pyridine nitrogen as a ligand for metal complexes (e.g., Cu²⁺ or Ru³⁺) to probe electronic effects via UV-Vis and cyclic voltammetry .

- Computational Analysis : Perform frontier molecular orbital (FMO) calculations to correlate pyridine’s electron density with biological or catalytic activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.